
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide
説明
4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide is an organic compound characterized by its sulfonamide functional group attached to a benzene ring substituted with methoxy and methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide typically involves the sulfonation of a suitable aromatic precursor followed by the introduction of the methoxy and methyl groups. One common method includes:
Sulfonation: Starting with 2,3,6-trimethylphenol, sulfonation is carried out using chlorosulfonic acid to introduce the sulfonyl chloride group.
Methoxylation: The sulfonyl chloride intermediate is then reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group.
Amidation: Finally, the sulfonyl chloride is converted to the sulfonamide by reacting with ammonia or an amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield corresponding amines.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products include 4-methoxy-N,2,3,6-tetramethylbenzenesulfonic acid.
Reduction: Products include this compound derivatives with reduced sulfonamide groups.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group, which can mimic the structure of natural substrates.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism by which 4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide exerts its effects often involves its interaction with biological molecules:
Molecular Targets: The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of enzyme inhibitors used in drug development.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular processes.
類似化合物との比較
4-Methoxybenzenesulfonamide: Lacks the additional methyl groups, leading to different chemical properties and reactivity.
N-Methylbenzenesulfonamide: Contains a single methyl group on the nitrogen, affecting its solubility and interaction with biological targets.
2,3,6-Trimethylbenzenesulfonamide: Similar structure but without the methoxy group, resulting in different reactivity and applications.
Uniqueness: 4-Methoxy-N,2,3,6-tetramethylbenzenesulfonamide is unique due to the combination of methoxy and multiple methyl groups, which confer specific steric and electronic properties
特性
IUPAC Name |
4-methoxy-N,2,3,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-7-6-10(15-5)8(2)9(3)11(7)16(13,14)12-4/h6,12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJKFPBNNDYULE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1S(=O)(=O)NC)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


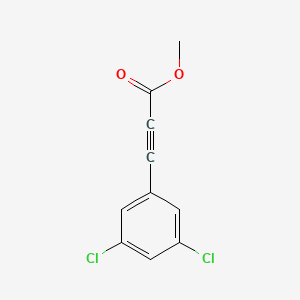
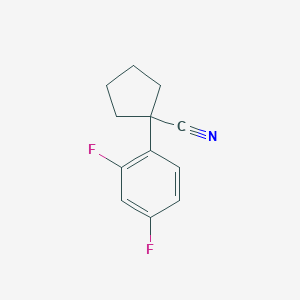
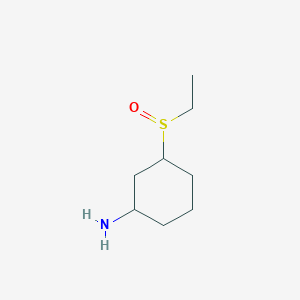
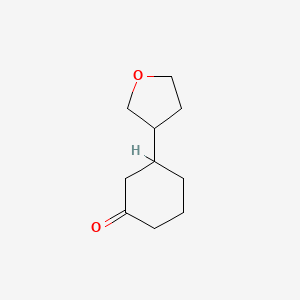
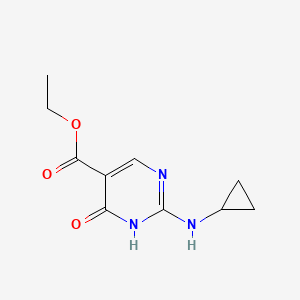
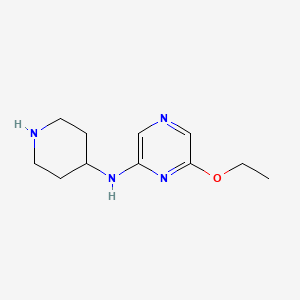
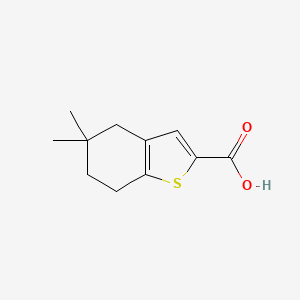
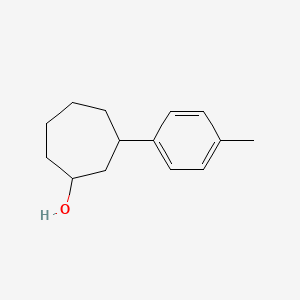
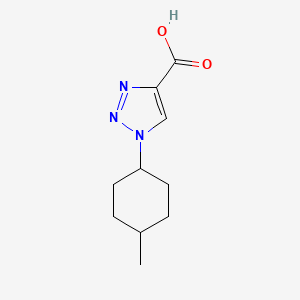
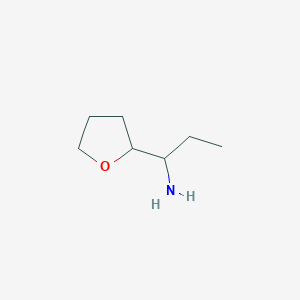

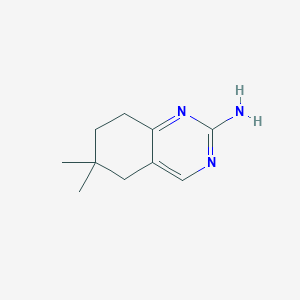

![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
